molecular formula C13H7ClF2O2 B6364057 4-Chloro-3-(3,4-difluorophenyl)benzoic acid CAS No. 1225750-14-0

4-Chloro-3-(3,4-difluorophenyl)benzoic acid

Cat. No.: B6364057
CAS No.: 1225750-14-0
M. Wt: 268.64 g/mol
InChI Key: JLFMKSNGWRQZJH-UHFFFAOYSA-N
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Description

4-Chloro-3-(3,4-difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzoic acid, characterized by the presence of chlorine and fluorine atoms on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3,4-difluorophenyl)benzoic acid typically involves the reaction of 3,4-difluoroaniline with 4-chlorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3,4-difluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Chloro-3-(3,4-difluorophenyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3,4-difluorophenyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(3,5-difluorophenyl)benzoic acid
  • 3-Chloro-4-(3,4-difluorophenyl)benzoic acid

Uniqueness

4-Chloro-3-(3,4-difluorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms on the phenyl rings can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-3-(3,4-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-3-1-8(13(17)18)5-9(10)7-2-4-11(15)12(16)6-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFMKSNGWRQZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680809
Record name 6-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225750-14-0
Record name 6-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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